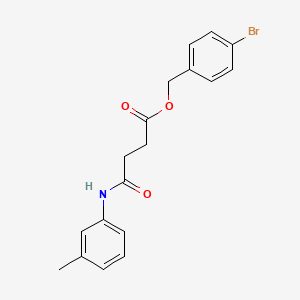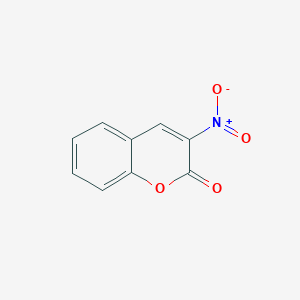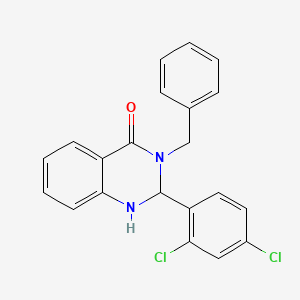![molecular formula C12H12ClF3N2O3S B1224941 1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)
1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone is a sulfonamide.
Scientific Research Applications
Metabolic Pathways and Disposition
1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone, as part of the arylpiperazine derivatives, undergoes extensive metabolic transformations, including N-dealkylation to form 1-aryl-piperazines. These metabolites, noted for their varying serotonin receptor-related effects, distribute extensively in tissues, including the brain. The metabolites are primarily transformed by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates. Understanding these metabolic pathways is crucial for comprehending the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).
Environmental Distribution and Toxicity of Fluorinated Alternatives
The compound falls under the broader category of per- and polyfluoroalkyl substances (PFASs), which are emerging as persistent organic pollutants. These substances, including novel fluorinated alternatives like 1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone, have been scrutinized for their environmental distribution, toxicity, and persistence. Recent reviews call for comprehensive toxicological studies to assess their long-term environmental impact and potential toxicity compared to legacy PFASs, highlighting the need for responsible management and use of such chemicals (Wang et al., 2019).
Microbial Degradation in Environmental Management
Understanding the microbial degradation of polyfluoroalkyl chemicals, which include 1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone, is vital for environmental fate and ecotoxicological assessment. Research in this area sheds light on the biodegradation pathways, defluorination potential, and the formation of stable degradation intermediates and products. This knowledge is essential for evaluating the environmental risks posed by these substances and for developing strategies for their remediation (Liu & Avendaño, 2013).
properties
Product Name |
1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone |
|---|---|
Molecular Formula |
C12H12ClF3N2O3S |
Molecular Weight |
356.75 g/mol |
IUPAC Name |
1-[4-(3-chloro-2,4,6-trifluorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H12ClF3N2O3S/c1-7(19)17-2-4-18(5-3-17)22(20,21)12-9(15)6-8(14)10(13)11(12)16/h6H,2-5H2,1H3 |
InChI Key |
NJTIJFAEEKEFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2F)F)Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Ethoxyphenyl)-[4-[(4-ethoxyphenyl)-oxomethyl]-1,4-diazepan-1-yl]methanone](/img/structure/B1224858.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B1224859.png)
![2-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1224860.png)

![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B1224862.png)
![2-Benzamido-4,5-dihydrobenzo[g][1]benzothiole-3-carboxamide](/img/structure/B1224866.png)
![1-[[3-(9-Carbazolyl)-1-oxopropyl]amino]-3-(2-methylprop-2-enyl)thiourea](/img/structure/B1224870.png)
![2-[7-chloro-2,3-dioxo-4-(phenylmethyl)-1-quinoxalinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B1224872.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B1224873.png)
![2-[(3,4,8-Trimethyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid prop-2-enyl ester](/img/structure/B1224874.png)
![N-(3-chlorophenyl)-2-[[2-(4-chlorophenyl)-6-oxo-1H-1,3,5-triazin-4-yl]thio]acetamide](/img/structure/B1224879.png)


